N-(3-bromophenyl)-2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
N-(3-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, an ethylsulfanyl group, and a diazinopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the diazinopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the ethylsulfanyl group: This step often involves a nucleophilic substitution reaction where an ethylsulfanyl group is introduced to the diazinopyrimidine core.
Attachment of the bromophenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, where the bromophenyl group is attached to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the diazinopyrimidine core can be reduced to form a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
N-(3-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Material Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The bromophenyl group can facilitate binding to hydrophobic pockets in proteins, while the diazinopyrimidine core can interact with nucleophilic sites. The ethylsulfanyl group can undergo oxidation or reduction, modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-BROMOPHENYL)-2-[7-(METHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
N-(3-CHLOROPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.
Uniqueness
The presence of the bromophenyl group in N-(3-BROMOPHENYL)-2-[7-(ETHYLSULFANYL)-4-OXO-3H,4H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-3-YL]ACETAMIDE provides unique reactivity and binding properties compared to its analogs. The ethylsulfanyl group also offers different steric and electronic effects compared to a methylsulfanyl group, potentially leading to different biological activities.
Properties
Molecular Formula |
C16H14BrN5O2S |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-(2-ethylsulfanyl-5-oxopyrimido[4,5-d]pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C16H14BrN5O2S/c1-2-25-16-18-7-12-14(21-16)19-9-22(15(12)24)8-13(23)20-11-5-3-4-10(17)6-11/h3-7,9H,2,8H2,1H3,(H,20,23) |
InChI Key |
VADXMHSNVYLZGP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C2C(=N1)N=CN(C2=O)CC(=O)NC3=CC(=CC=C3)Br |
Origin of Product |
United States |
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